5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4OS/c1-2-13-20-17-23(21-13)16(24)15(25-17)14(22-7-3-4-8-22)10-5-6-11(18)12(19)9-10/h5-6,9,14,24H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMVGKCJYSCCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the compound's biological activity based on recent research findings, highlighting its mechanisms of action, efficacy in various assays, and potential applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. The thiazole and triazole moieties are known to exhibit significant biological activities, including anti-cancer properties. The compound acts by inhibiting key enzymes or receptors that facilitate tumor growth and proliferation.
Biological Activity Overview
Recent studies have demonstrated that this compound exhibits:
- Anticancer Activity : Several studies have reported its effectiveness against various cancer cell lines.
- Antiviral Properties : Preliminary data suggest potential antiviral activity against certain viruses.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB231 | 42.5 | |
| Anticancer | HCT116 | 64.3 | |
| Anticancer | Mia-PaCa2 | 68.4 | |
| Antiviral | HIV | EC50 = 0.24 |
Case Studies
- Anticancer Efficacy : In a study involving various cancer cell lines (HCT116, MDA-MB231, Mia-PaCa2), the compound showed promising results with IC50 values indicating moderate to high potency against these lines. The highest activity was observed against MDA-MB231 cells with an IC50 of 42.5 µM .
- Mechanistic Insights : The mechanism by which this compound exerts its anticancer effects includes the inhibition of specific kinases involved in cell proliferation and survival pathways. This has been supported by molecular docking studies that suggest strong binding affinity to target proteins .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of derivatives of this compound. The introduction of various substituents has been shown to modulate its potency and selectivity towards specific cancer types.
Table 2: Research Findings on Derivatives
| Derivative Name | Modification | Activity Type | IC50 (µM) |
|---|---|---|---|
| Compound A | 4-Fluoro substitution | Anticancer | 35.0 |
| Compound B | Methyl group addition | Antiviral | EC50 = 0.15 |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in aromatic substituents, heterocyclic amines, and alkyl groups. Key examples include:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | ChemSpider ID |
|---|---|---|---|---|
| 5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target) | C₁₉H₁₉F₂N₅OS | 411.45 | 3,4-Difluorophenyl, pyrrolidinyl, ethyl | N/A |
| 5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | C₁₈H₂₀Cl₂N₄OS | 411.30 | 3,4-Dichlorophenyl, 3-methylpiperidinyl | N/A |
| 2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]thiazolo[3,2-b][1,2,4]triazol-6-ol | C₁₉H₂₃FN₄OS | 374.48 | 2-Fluorophenyl, 3-methylpiperidinyl | 18434544 |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | C₂₆H₂₈ClN₅O₃S | 526.05 | 3-Chlorophenyl, piperazinyl, ethoxy | 869344-07-0 |
Key Observations :
- Halogen Effects: The 3,4-difluorophenyl group in the target compound may offer balanced lipophilicity and metabolic stability compared to dichlorophenyl (higher hydrophobicity) or monofluorophenyl (reduced steric bulk) variants .
- Amine Substituents: Pyrrolidinyl (5-membered ring) vs. piperidinyl (6-membered) groups alter steric profiles.
- Alkyl Chains : The ethyl group at position 2 in the target compound may enhance solubility compared to methyl analogs (e.g., ) .
Pharmacological and Biochemical Insights
- Antifungal Potential: Triazolo-thiadiazoles (e.g., ) inhibit 14α-demethylase lanosterol (CYP51), a key enzyme in ergosterol synthesis. The target compound’s difluorophenyl group may enhance binding to similar fungal targets .
- Enzyme Interactions : Piperazinyl derivatives () often exhibit serotonin receptor affinity. Substituting pyrrolidinyl for piperazinyl could redirect activity toward adrenergic or dopaminergic pathways .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , such as condensation of intermediates with monochloroacetic acid or thioamide formation .
Computational and Docking Studies
Molecular docking of triazolo-thiadiazoles () with 14α-demethylase (PDB: 3LD6) revealed hydrogen bonding with heme cofactors and hydrophobic interactions with active-site residues. The target compound’s difluorophenyl group may improve π-π stacking with aromatic residues (e.g., Phe228), while pyrrolidinyl could stabilize interactions via van der Waals forces .
Q & A
Q. Key Considerations :
- Use TLC to monitor reaction progress.
- Purify via recrystallization in water/acetic acid mixtures .
Which spectroscopic techniques are critical for confirming the structure of this compound?
Q. Basic Analytical Methodology
- ¹H NMR : Identify chemical shifts for the pyrrolidinylmethyl group (δ 2.5–3.5 ppm for N-CH₂ and pyrrolidine protons) and the 3,4-difluorophenyl moiety (δ 7.0–7.5 ppm, split patterns due to ortho/meta fluorines) .
- IR Spectroscopy : Confirm hydroxyl (-OH) stretch (~3200–3400 cm⁻¹) and thiazole C=N/C-S bonds (1600–1500 cm⁻¹) .
- HPLC : Assess purity (>95% recommended) using reverse-phase C18 columns with acetonitrile/water gradients .
How can researchers optimize the yield of the final product when introducing the pyrrolidinylmethyl moiety?
Q. Advanced Reaction Optimization
- Solvent Systems : PEG-400 enhances solubility of polar intermediates and facilitates heterogenous catalysis .
- Catalyst Screening : Test bases like NaH or K₂CO₃ to deprotonate the triazole-thiol intermediate, improving nucleophilic attack on the pyrrolidinylmethyl electrophile .
- Temperature Control : Maintain 70–80°C to balance reaction rate and side-product formation. Higher temperatures risk decomposition of the thiazole ring .
Q. Data-Driven Adjustment :
- Use DoE (Design of Experiments) to vary molar ratios (e.g., 1:1.2 triazole:electrophile) and reaction times (1–3 hours) .
How should discrepancies in NMR data for similar triazolo-thiadiazole derivatives be addressed?
Q. Advanced Data Contradiction Analysis
- Tautomeric Effects : Thione-thiol tautomerism in triazole-thiol precursors can alter NMR shifts. Confirm tautomer stability via pH-controlled DMSO-d₆/D₂O experiments .
- Dynamic Exchange : Rotamers in the pyrrolidinylmethyl group may split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks and assign conformers .
- Cross-Validation : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian09) for structural validation .
What in silico methods predict the bioactivity of this compound against fungal targets?
Q. Advanced Computational Screening
- Molecular Docking : Use AutoDock Vina to model interactions with fungal lanosterol 14α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with the triazole ring and hydrophobic interactions with the difluorophenyl group .
- ADME Prediction : SwissADME estimates logP (lipophilicity) and solubility. Adjust substituents (e.g., ethyl vs. methyl groups) to balance membrane permeability and aqueous solubility .
Q. Validation :
- Correlate docking scores (e.g., binding energy < -8 kcal/mol) with in vitro antifungal assays (e.g., MIC against C. albicans) .
What strategies improve aqueous solubility without compromising bioactivity?
Q. Advanced Formulation Design
- Salt Formation : Synthesize hydrochloride or sodium salts of the hydroxyl group to enhance ionization. Monitor stability via pH-solubility profiles .
- Co-Crystallization : Screen co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .
- Prodrug Approach : Introduce phosphate esters at the hydroxyl group, which hydrolyze in vivo to the active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
